![molecular formula C7H8O2 B14739511 1-Propyne, 3,3'-[methylenebis(oxy)]bis- CAS No. 2188-13-8](/img/structure/B14739511.png)
1-Propyne, 3,3'-[methylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyne, 3,3’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of two propyne groups connected by a methylene bridge through oxygen atoms.
Preparation Methods
The synthesis of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- typically involves the reaction of propargyl alcohol with formaldehyde in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the formation of the methylene bridge. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity .
Chemical Reactions Analysis
1-Propyne, 3,3’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The propyne groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
1-Propyne, 3,3’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .
Comparison with Similar Compounds
1-Propyne, 3,3’-[methylenebis(oxy)]bis- can be compared with similar compounds such as:
1-Propyne, 3,3’-[1,3-propanediylbis(oxy)]bis-: This compound has a similar structure but with a different bridging group.
Dipropargyl ether: Another related compound with two propyne groups connected by an oxygen atom. The uniqueness of 1-Propyne, 3,3’-[methylenebis(oxy)]bis- lies in its specific methylene bridge, which imparts distinct chemical and physical properties .
Properties
CAS No. |
2188-13-8 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(prop-2-ynoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C7H8O2/c1-3-5-8-7-9-6-4-2/h1-2H,5-7H2 |
InChI Key |
CCBFIYAJYDJYOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


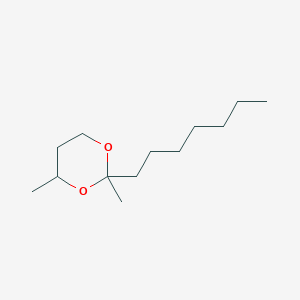
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
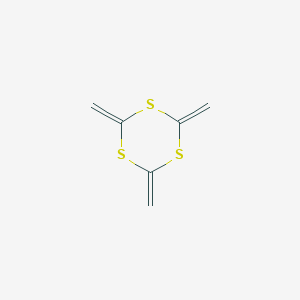

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

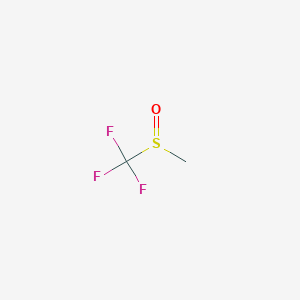
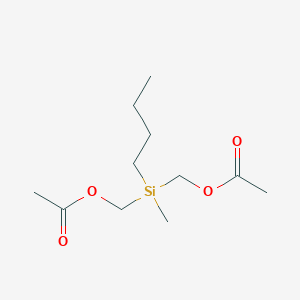
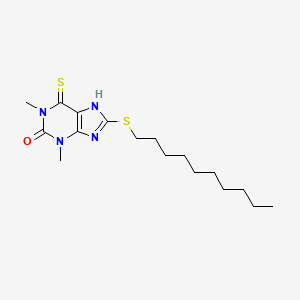
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)

![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
